3-Chloro-8-ethynylisoquinoline
Overview
Description
3-Chloro-8-ethynylisoquinoline is an organic compound with the molecular formula C11H6ClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chloro substituent at the third position and an ethynyl group at the eighth position of the isoquinoline ring, making it a unique and valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-ethynylisoquinoline typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 3-chloroisoquinoline with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles can further optimize the process, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-ethynylisoquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated isoquinoline.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of carbonyl-containing isoquinoline derivatives.
Reduction: Formation of 3-hydroisoquinoline.
Substitution: Formation of 3-amino-8-ethynylisoquinoline or 3-thio-8-ethynylisoquinoline.
Scientific Research Applications
3-Chloro-8-ethynylisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-8-ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its potential antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their DNA synthesis and replication processes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
3-Chloroisoquinoline: Shares the chloro substituent but lacks the ethynyl group, resulting in different reactivity and applications.
8-Ethynylquinoline: Similar ethynyl group but different core structure, leading to distinct biological activities.
Uniqueness: 3-Chloro-8-ethynylisoquinoline stands out due to the combination of the chloro and ethynyl groups on the isoquinoline ring, which imparts unique chemical reactivity and biological properties. This dual functionality allows for diverse modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-8-ethynylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-6-11(12)13-7-10(8)9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKKWVODNYXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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